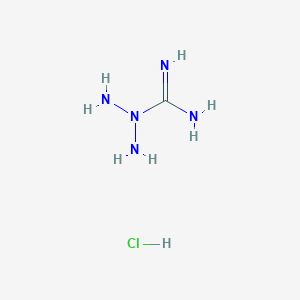

N',N'-Diaminoguanidine monohydrochloride

Description

Significance of Guanidine (B92328) Frameworks in Advanced Chemical Systems

The guanidine functional group is a cornerstone in numerous areas of advanced chemistry, largely due to its distinct electronic and structural properties. As one of the strongest organic superbases, guanidines are effective catalysts in a range of organic reactions. researchgate.net The guanidinium (B1211019) cation's ability to form strong, directional hydrogen bonds and engage in electrostatic interactions makes it a critical component in supramolecular chemistry and molecular recognition. researchgate.netnih.gov

In coordination chemistry, guanidine derivatives are highly valued as versatile ligands. Their nitrogen-rich structure allows them to coordinate with a wide variety of metal centers, stabilizing different oxidation states and forming complexes with applications in catalysis and materials science. encyclopedia.pub Furthermore, the guanidine motif is a common feature in many pharmacologically active molecules and natural products, including the amino acid arginine, highlighting its importance in medicinal chemistry and drug design. researchgate.netnih.gov The framework is also utilized in the synthesis of energetic materials and plastics. wikipedia.org

N',N'-Diaminoguanidine Monohydrochloride as a Versatile Synthetic Intermediate

This compound is a valuable precursor in organic synthesis, primarily for the construction of nitrogen-containing heterocyclic compounds. at.uamdpi.com Its structure, containing a 1,2-diamine-like functionality on either side of the guanidine carbon, makes it an ideal starting material for cyclization reactions.

The compound readily undergoes condensation reactions with various carbonyl compounds. For instance, it reacts with aldehydes and ketones to yield bis-guanidine derivatives. chemicalbook.com Its reaction with dicarbonyl compounds or molecules with other suitably positioned electrophilic centers provides a direct route to a variety of heterocyclic rings, such as pyrazoles and triazines. nih.gov The classical synthesis of 3-amino-1,2,4-triazoles, for example, often involves the acylation of a related compound, aminoguanidine (B1677879), followed by cyclization, a pathway that illustrates the utility of the aminoguanidine scaffold in building such ring systems. at.ua

Beyond heterocyclic synthesis, this compound is an intermediate in the production of other high-value chemicals. It is a key precursor for energetic materials based on dinitroguanidine and serves as an important intermediate in the synthesis of specialty chemicals. chemicalbook.com Recent research has also demonstrated its utility in materials science; for example, it has been used to functionalize cellulose (B213188) to create a novel adsorbent material capable of efficiently chelating and removing heavy metal ions like copper, mercury, lead, and cadmium from aqueous solutions. nih.gov

Table 2: Selected Synthetic Applications of this compound

| Reactant Type | Product Type | Application Area |

|---|---|---|

| Aldehydes/Ketones | Bis-guanidine derivatives | Organic Synthesis |

| Dicarbonyl Compounds | Pyrazoles, Triazines | Heterocyclic Chemistry |

| Dialdehyde (B1249045) Cellulose | Diaminoguanidine-modified cellulose | Materials Science (Adsorption) |

| --- | Dinitroguanidine-based compounds | Energetic Materials |

This data is compiled from references chemicalbook.comnih.govnih.gov.

Evolution of Research Trajectories in Diaminoguanidine (B1197381) Chemistry

The scientific focus on diaminoguanidine and its derivatives has evolved significantly over time. Early research centered on understanding the fundamental reactivity of these compounds and exploring their use as simple synthons for heterocyclic systems. at.ua These foundational studies established the reaction patterns, such as condensations with carbonyls, that remain central to their application today.

In recent decades, research has shifted towards more specialized and advanced applications. There is a growing interest in leveraging the unique properties of diaminoguanidine derivatives for specific functions. For example, research from 2006 detailed novel methods for preparing a variety of N-aminoguanidines with different substitution patterns, expanding the toolkit for synthetic chemists. nih.gov Investigations have also moved into the realm of medicinal chemistry, with studies exploring diaminoguanidine analogues for potential biological activity. nih.gov

The most contemporary research trajectories focus on materials science and catalysis. The development of diaminoguanidine-functionalized polymers for environmental remediation, such as heavy metal removal, highlights a move towards creating functional materials with practical applications. nih.gov Furthermore, its use in forming ligands for transition metal complexes points to its emerging role in the development of novel catalysts. mdpi.com This evolution from a basic building block to a key component in functional materials and complex molecular architectures underscores the enduring versatility and importance of diaminoguanidine chemistry in modern scientific research. researchandmarkets.comdatainsightsmarket.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1-diaminoguanidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH7N5.ClH/c2-1(3)6(4)5;/h4-5H2,(H3,2,3);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIZLHIMZCLSND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N(N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N ,n Diaminoguanidine Monohydrochloride

Optimized Synthesis Protocols for N',N'-Diaminoguanidine Monohydrochloride

The development of robust and efficient synthesis protocols is crucial for the large-scale production of this compound. Research has focused on optimizing reaction conditions to maximize yield and purity while ensuring the scalability of the process.

A historical method for the synthesis of this compound involves the condensation reaction between cyanogen (B1215507) chloride and hydrazine (B178648) hydrate (B1144303). A 1955 patent by Grace A. Peters and Donald W. Kaiser detailed a process where a molar ratio of 2:1 for cyanogen chloride to hydrazine hydrate was used in a saturated aqueous sodium chloride solution. google.com This method was reported to produce a relatively high yield with few by-products. google.com However, a significant drawback of this technique is the use of cyanogen chloride, a highly toxic and hazardous gas, which poses considerable risks and is not ideal for environmentally friendly industrial production. google.com

More recent synthetic strategies have moved away from the hazardous cyanogen chloride method, focusing on safer and more scalable alternatives. One prominent method involves the reaction of guanidinium (B1211019) hydrochloride with hydrazine hydrate. google.com This process is lauded for its simple procedure, mild reaction conditions, and high yield and purity, making it suitable for industrial-scale production. google.com

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Guanidinium Hydrochloride (kg) | 1 | 10 | 1 |

| Hydrazine Hydrate (kg) | 1.02 | 10.4 | 1.05 |

| Reaction Temperature (°C) | 60 | 70 | 60 |

| Reaction Time (h) | 10 | 9 | 10 |

| Overall Yield (%) | 95.8 | 98.0 | 92.8 |

| Purity (HPLC, %) | 98.4 | 99.5 | 99.3 |

Another refined synthetic pathway utilizes sodium thiocyanate (B1210189) and hydrazine hydrochloride as starting materials. google.com This method involves a two-step process where sodium thiocyanate is first reacted with dimethyl sulfate (B86663) to produce methyl thiocyanate. google.com The methyl thiocyanate is then reacted with hydrazine hydrochloride in an aqueous solution at 30-40°C for 4-5 hours to yield the final product. google.com This approach is presented as a low-cost, high-yield, and environmentally friendly alternative, with the by-product, methyl mercaptan, being absorbable in a lye solution for potential reuse. google.com

| Parameter | Value |

|---|---|

| Sodium Thiocyanate to Water Mass Ratio | 1 : (1-1.5) |

| Sodium Thiocyanate to Dimethyl Sulfate Molar Ratio | (2-2.5) : 1 |

| Hydrazine Hydrochloride to Water Mass Ratio | 1 : (4-5) |

| Hydrazine Hydrochloride to Methyl Thiocyanate Molar Ratio | (1.9-2.1) : 1 |

| Reaction Temperature (°C) | 30-40 |

| Reaction Time (h) | 4-5 |

| Overall Yield (%) | 92.8 |

| Purity (HPLC, %) | 99.1 |

Chemical Reactivity and Derivatization Strategies

Condensation Reactions of N',N'-Diaminoguanidine Monohydrochloride

Condensation reactions are a cornerstone of the chemical utility of this compound. The primary amino groups of the hydrazine (B178648) substituents readily react with electrophilic centers, most notably the carbon atom of carbonyl groups, to form new carbon-nitrogen bonds, typically with the elimination of a small molecule such as water. These reactions are fundamental to the synthesis of various derivatives, from simple hydrazones to complex macrocycles.

Reactions with Carbonyl Compounds for Bis-Guanidine Derivatives

The presence of two hydrazine groups allows N',N'-diaminoguanidine to react with carbonyl compounds to form stable guanylhydrazones. When reacted with two equivalents of a simple aldehyde or ketone, or with one equivalent of a dicarbonyl compound, bis(guanylhydrazone) derivatives are formed. These compounds can be considered a class of bis-guanidine derivatives where the guanidine (B92328) core is extended through the hydrazone linkages.

A notable example of this reactivity is the formation of methylglyoxal-bis(guanylhydrazone), a compound known for its biological activities. mdpi.com The general reaction involves the nucleophilic attack of the terminal amino groups of the diaminoguanidine (B1197381) onto the carbonyl carbons, followed by dehydration to yield the bis(guanylhydrazone) product. This reaction proceeds efficiently and is a common strategy for derivatizing the guanidine core.

| Reactant 1 | Reactant 2 | Product Class |

| N',N'-Diaminoguanidine | Dicarbonyl Compound (e.g., Glyoxal) | Bis(guanylhydrazone) |

| N',N'-Diaminoguanidine | Monocarbonyl Compound (2 equiv.) | Bis(guanylhydrazone) |

Formation of Multidentate Schiff Base Ligands

The condensation of N',N'-diaminoguanidine with aldehydes or ketones containing additional donor groups leads to the formation of multidentate Schiff base ligands. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. The reaction with salicylaldehyde (B1680747), for instance, yields a bis-hydrazone Schiff base. researchgate.net In this ligand, the azomethine nitrogen atoms and the phenolic oxygen atoms can act as coordination sites.

The synthesis involves the reaction of this compound with two equivalents of the desired carbonyl compound, often under reflux in an alcoholic solvent. The resulting Schiff base ligands can coordinate to metal centers through multiple donor atoms, acting as chelating agents to form stable, often colored, metal complexes. researchgate.netoiccpress.com

Table 1: Examples of Schiff Base Formation

| Carbonyl Reactant | Resulting Ligand | Potential Coordinating Atoms |

| Salicylaldehyde | Bis(salicylidene)diaminoguanidine | Azomethine Nitrogen, Phenolic Oxygen |

| 2-Acetylpyridine | Bis(2-acetylpyridyl)diaminoguanidine | Azomethine Nitrogen, Pyridinic Nitrogen |

Cyclization Reactions for Heterocyclic Scaffolds

Cyclization reactions utilizing this compound are a powerful tool for synthesizing nitrogen-rich heterocyclic scaffolds. The compound's unique structure allows it to act as a precursor for various five- and six-membered rings, which are prevalent in medicinal chemistry and materials science.

Synthesis of Functionalized Triazole Systems

N',N'-Diaminoguanidine is an excellent precursor for the synthesis of 1,2,4-triazole (B32235) derivatives. The reaction of diaminoguanidine with carboxylic acids or their derivatives provides a direct route to 3,5-diamino-1,2,4-triazoles. For example, heating diaminoguanidine monohydrochloride with formic acid at reflux results in the formation of 3,5-diamino-1,2,4-triazole hydrochloride in high yield.

More complex triazole systems can be synthesized by reacting diaminoguanidine with other carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA). This method has been used to synthesize novel N-rich triazole compounds by reacting diaminoguanidine monohydrochloride with reagents such as 2-pyrazinic acid.

Table 2: Synthesis of 1,2,4-Triazole Derivatives

| Co-reactant | Conditions | Product | Yield |

| Formic acid | Reflux, 2h | 3,5-Diamino-1,2,4-triazole hydrochloride | 80% |

| 2-Pyrazinic acid | Polyphosphoric Acid, 100°C | 3-(Pyrazin-2-yl)-1H-1,2,4-triazole-5-amine | - |

Pathways to Pyrazole (B372694) Derivatives

The hydrazine functionalities of N',N'-diaminoguanidine enable its use in the synthesis of pyrazole derivatives. The Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine-containing compound with a 1,3-dicarbonyl compound.

When N',N'-diaminoguanidine reacts with a β-dicarbonyl compound such as acetylacetone (B45752) (2,4-pentanedione), a condensation-cyclization reaction occurs. One of the hydrazine moieties reacts with the two carbonyl groups to form a pyrazole ring. The product of this reaction is a 1-(amino-imino-methylamino)-3,5-disubstituted pyrazole, also known as an N-aminoguanylpyrazole. This reaction provides a straightforward pathway to pyrazoles that are functionalized at the N-1 position with a reactive group, allowing for further chemical modifications.

Access to 1,2,4-Triazine (B1199460) Derivatives

The synthesis of 1,2,4-triazine derivatives often involves the condensation of aminoguanidines with 1,2-dicarbonyl compounds. While aminoguanidine (B1677879) is a well-established precursor for a wide variety of heterocyclic systems, including 3-amino-1,2,4-triazines, the corresponding reactions of N',N'-diaminoguanidine have been less explored. at.ua The presence of an additional amino group in diaminoguanidine introduces the potential for forming further condensed heterocyclic systems or for the synthesis of 1,2,4-triazines with a hydrazino substituent.

The general reaction pathway for the formation of 1,2,4-triazines from aminoguanidine involves the reaction with α-dicarbonyl compounds, which leads to the formation of 3-amino-1,2,4-triazine adducts. researchgate.net It is proposed that N',N'-diaminoguanidine could react in a similar manner, where one of the hydrazine moieties condenses with a 1,2-dicarbonyl compound to form the triazine ring. The remaining amino and guanidinium (B1211019) groups would then be available for further functionalization or could influence the physicochemical properties of the resulting triazine derivative.

While direct experimental studies on the synthesis of 1,2,4-triazines from this compound are not extensively documented in the reviewed literature, the known reactivity of aminoguanidines suggests a viable synthetic route. at.uaijisrt.com Further research in this area could lead to the development of novel 1,2,4-triazine derivatives with unique substitution patterns and potential applications in various fields of chemistry. documentsdelivered.comrsc.orgnih.govnih.gov

Formation of Other Nitrogen-Rich Heterocycles

This compound serves as a versatile building block for the synthesis of various nitrogen-rich heterocyclic compounds due to its multiple nucleophilic nitrogen centers. at.ua Its reactivity allows for the construction of diverse ring systems, including tetrazoles and fused heterocyclic structures. at.uanih.govresearchgate.netresearchgate.net

One notable application is in the synthesis of tetrazine cores. For instance, symmetrical dimethyl pyrazole tetrazine can be synthesized from triaminoguanidine and acetylacetone, highlighting the utility of guanidine derivatives in constructing such nitrogen-rich rings. While this example uses triaminoguanidine, it underscores the potential of diaminoguanidine in similar cyclization reactions.

Furthermore, the reaction of aminoguanidine derivatives with nitrous acid is a known route to tetrazoles. at.ua The diaminoguanidinium cation can be paired with various nitrogen-rich anionic heterocycles to form energetic salts, as will be discussed in a later section. The synthesis of these anions often involves cyclization reactions where a guanidine-derived backbone could potentially be a precursor.

The formation of fused heterocyclic systems is another area where diaminoguanidine can be a key reactant. The multiple amino groups allow for sequential condensation and cyclization reactions to build complex polycyclic structures. Although specific examples starting from N',N'-diaminoguanidine are not abundant in the literature, the fundamental principles of heterocyclic synthesis suggest its potential in creating novel fused systems. nih.govresearchgate.netorganic-chemistry.org

Polymerization and Covalent Integration

Incorporation into Covalent Organic Framework (COF) Architectures

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them attractive for applications in gas storage, separation, and catalysis. rsc.orgrsc.orgnih.govmdpi.com this compound has been utilized as a building block in the synthesis of specific types of COFs, particularly those with ionic liquid moieties (ILCOFs). nih.gov

A notable example is the synthesis of a guanidinium-based ILCOF, BT-DGCl, from the reaction of benzene-1,3,5-triscarbaldehyde (BT) and diaminoguanidine hydrochloride (DGCl). nih.gov The resulting material, however, exhibited low crystallinity. This was attributed to repulsive interactions between the positively charged guanidinium groups within the framework, as well as the need to accommodate chloride counterions. nih.gov

The synthesis of such porous organic polymers (POPs) can be achieved through various condensation reactions. researchgate.netmdpi.com The incorporation of the diaminoguanidinium moiety introduces positive charges into the COF structure, which can be advantageous for specific applications, such as anion exchange or the adsorption of negatively charged species. The properties of the final COF, including its porosity and stability, are influenced by the choice of monomers and the synthetic conditions.

Table 1: Synthesis and Properties of a Diaminoguanidine-Based Covalent Organic Framework

| Property | Description | Reference |

| COF Name | BT-DGCl | nih.gov |

| Monomers | Benzene-1,3,5-triscarbaldehyde (BT) and Diaminoguanidine hydrochloride (DGCl) | nih.gov |

| Linkage | Imine | nih.gov |

| Crystallinity | Low | nih.gov |

| Key Feature | Guanidinium-based Ionic Liquid-Moiety | nih.gov |

| Potential Application | Removal of toxic Cr(VI) oxoanions from water | nih.gov |

Grafting and Functionalization of Cellulosic Materials

Cellulose (B213188), a widely available biopolymer, can be chemically modified to introduce new functionalities for various applications, including the adsorption of pollutants from aqueous solutions. researchgate.netdocumentsdelivered.comproquest.comnih.govnih.govnih.govresearchgate.net N',N'-Diaminoguanidine has been successfully grafted onto cellulosic materials to create novel adsorbents for heavy metal ions. researchgate.netproquest.comnih.govnih.govnih.gov

The synthetic strategy typically involves a two-step process. First, cellulose is oxidized to introduce aldehyde groups, forming dialdehyde (B1249045) cellulose (DAC). nih.govnih.gov Subsequently, the DAC is reacted with diaminoguanidine, leading to the formation of an imine linkage between the carbonyl groups of DAC and the amino groups of diaminoguanidine. proquest.comnih.govnih.gov This process results in diaminoguanidine-modified cellulose (DiGu.MC). proquest.comnih.gov

The resulting functionalized cellulose exhibits enhanced adsorption capacities for various heavy metal ions, such as copper(II), mercury(II), lead(II), and cadmium(II). proquest.comnih.gov The adsorption mechanism is believed to involve chelation between the metal ions and the nitrogen donor atoms of the grafted diaminoguanidine moieties. proquest.com The efficiency of adsorption is influenced by factors such as pH, contact time, and initial metal ion concentration. nih.gov

Table 2: Adsorption Capacities of Diaminoguanidine-Modified Cellulose (DiGu.MC) for Various Metal Ions

| Metal Ion | Adsorption Capacity (mg g⁻¹) | Optimal pH | Reference |

| Copper(II) | 66 | 6.0 | nih.gov |

| Mercury(II) | 55 | 6.0 | nih.gov |

| Lead(II) | 70 | 5.0 | nih.gov |

| Cadmium(II) | 41 | 7.0 | nih.gov |

Another method for modifying cellulose involves silanization with 3-chloropropyltrimethoxysilane, followed by reaction with diaminoguanidine to create N-donor chelating fibers. nih.gov This approach also yields a material with high adsorption capacities for heavy metals.

Table 3: Adsorption Capacities of Silanized and Diaminoguanidine-Modified Cellulose (Cel-Gua) for Various Metal Ions

| Metal Ion | Adsorption Capacity (mg g⁻¹) | Reference |

| Copper(II) | 94.33 | nih.gov |

| Cadmium(II) | 112.10 | nih.gov |

| Mercury(II) | 95.78 | nih.gov |

Synthesis of Energetic Salts via Nitration and Related Reactions

N',N'-Diaminoguanidine and its derivatives are utilized in the synthesis of high-nitrogen energetic materials. uni-muenchen.deresearchgate.netchemistry-chemists.comresearchgate.net These materials are of interest due to their potential for high performance and reduced environmental impact compared to traditional explosives. The diaminoguanidinium cation is often paired with energetic anions to form stable, dense, and powerful salts. nih.gov

A key example is the synthesis of di(aminoguanidine) 5-nitroiminotetrazolate. nih.gov This salt is formed by reacting diaminoguanidine with 5-nitroiminotetrazolic acid. The resulting energetic salt exhibits high thermal stability (decomposing above 200 °C) and calculated detonation properties that exceed those of TNT. nih.gov

Another example is the diaminoguanidine salt of 1,1,2,2-tetranitroaminoethane (TNAE). researchgate.net This salt demonstrates excellent thermal stability and is insensitive to impact and friction, making it a promising candidate for practical applications in energetic materials. researchgate.net

The synthesis of these energetic salts often involves metathesis reactions between a diaminoguanidine salt (such as the hydrochloride) and a salt of the desired energetic anion. The nitration of guanidine derivatives is also a common strategy to introduce nitro groups, which enhance the energetic properties of the resulting compounds. at.uauri.eduresearchgate.netorganic-chemistry.orgscirp.org While direct nitration of N',N'-diaminoguanidine is not extensively detailed, the nitration of related guanidine compounds is well-established. at.uauri.edu

Table 4: Properties of Energetic Salts Derived from Diaminoguanidine

| Energetic Salt | Anion | Decomposition Temperature (°C) | Key Properties | Reference |

| Di(aminoguanidine) 5-nitroiminotetrazolate | 5-nitroiminotetrazolate | >200 | High thermal stability, detonation properties exceed TNT | nih.gov |

| Diaminoguanidine salt of TNAE | 1,1,2,2-tetranitroaminoethanide | - | Excellent thermal stability, insensitive to impact and friction | researchgate.net |

Theoretical and Computational Investigations of N ,n Diaminoguanidine and Its Derivatives

Electronic Structure and Electron Delocalization Studies

The electronic structure of N',N'-diaminoguanidine has been a subject of detailed computational investigation to understand the distribution of electrons and the nature of bonding within the molecule. These studies are crucial as the structure and electronic properties of such compounds determine their chemical behavior and potential applications. Theoretical methods have been employed to analyze electron delocalization, which involves the dispersion of electron density over several atoms, contributing to the molecule's stability and reactivity. researchgate.net

Ab Initio Molecular Orbital (MO) Calculations

Ab initio molecular orbital methods, which are based on first principles of quantum mechanics without the use of experimental data, have been utilized to investigate the electronic structure of N',N'-diaminoguanidine. nih.gov These calculations provide a fundamental understanding of the molecular orbitals and their energy levels. Studies have shown that such computational approaches are effective in exploring the electronic delocalization from the amine group to the π-framework of the guanidine (B92328) core. researchgate.net For the related compound aminoguanidine (B1677879), ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been used to predict its structure and that of its mono- and dications, providing a basis for understanding the more complex diaminoguanidine (B1197381) system. researchgate.net The primary goal of these calculations is to solve the electronic Schrödinger equation for a fixed nuclear configuration, providing an electronic energy and wavefunction that describes the electron distribution. gatech.edu

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying guanidine derivatives due to its balance of accuracy and computational efficiency. scirp.org DFT methods have been employed to study the electronic structure and second-order delocalizations in diaminoguanidine. nih.gov These calculations have been crucial in analyzing the potential energy surfaces of different positional isomers of diaminoguanidine, revealing insights into their relative stabilities. researchgate.net For instance, DFT calculations using functionals like B3-LYP and B-LYP have been successfully applied to the related aminoguanidine monocation, demonstrating the reliability of this approach for predicting the structures of such molecules. researchgate.net DFT calculations help in understanding the ground state properties by mapping the electron density, from which various chemical descriptors like HOMO-LUMO energy gaps, hardness, and softness can be derived to predict molecular behavior. nih.gov

Natural Population Analysis (NPA) and Orbital Interactions

Natural Population Analysis (NPA) is a technique used to calculate atomic charges and orbital populations from molecular wave functions. researchgate.net It offers improved numerical stability compared to other methods and provides a more realistic description of electron distribution, especially in compounds with high ionic character. researchgate.net For N',N'-diaminoguanidine, NPA has been specifically used to understand the primary and secondary electron delocalizations. nih.gov This analysis reveals how electron density is shared between atoms and through which orbital interactions. The NPA method helps to quantify the delocalization of electron density from the lone pairs of nitrogen atoms to the antibonding orbitals of adjacent bonds (a phenomenon known as negative hyperconjugation), which stabilizes the molecule. nih.gov Studies on related systems show that NPA indicates that amino substitution in guanidine increases electron delocalization from the center of the NH2 attachment to the π frame, leading to a significant redistribution of π electron density. researchgate.net

Potential Energy Surface Analysis and Isomer Stability

A potential energy surface (PES) is a mathematical function that describes the energy of a molecule as a function of its geometry. gatech.edu Analysis of the PES is fundamental to understanding a molecule's conformational dynamics, isomer stability, and reaction pathways. rsc.org For N',N'-diaminoguanidine, computational studies have explored its PES in detail to identify stable isomers and the energy barriers between them. nih.gov These investigations have revealed the existence of several competitive isomeric structures that are close in energy. researchgate.net

Conformational Dynamics of Diaminoguanidine Isomers

The study of the potential energy surface of N',N'-diaminoguanidine has identified three key positional isomers, designated as DAG1, DAG2, and DAG3. nih.gov The analysis of these isomers provides insight into the molecule's conformational possibilities. Computational studies have shown that these isomers exist as minima on the potential energy surface, and their relative energies determine their population at equilibrium. researchgate.net The investigation into the conformational landscape is crucial, as different conformers can exhibit distinct chemical and physical properties. nih.govnih.gov Detailed quantum chemical analysis suggests that for this class of compounds, there can be as many as six competitive isomeric structures existing within a narrow relative energy difference of approximately 4 kcal/mol. researchgate.net

Tautomeric Equilibria and Stability

Tautomerism is a key feature of guanidines, where isomers differ in the position of a hydrogen atom and a double bond. researchgate.netmdpi.com In N',N'-diaminoguanidine, the tautomeric equilibria play a significant role in determining the most stable molecular structure. Detailed studies of the potential energy surfaces of the three positional isomers (DAG1, DAG2, and DAG3) have been conducted to determine their relative stabilities. nih.gov These computational analyses consistently indicate that the DAG1 isomer is the most stable among the three. researchgate.netresearchgate.net This preference is attributed to factors like intramolecular interactions and the extent of electron delocalization within the molecule. The relative stabilities of these tautomers are critical for understanding the compound's reactivity and its interactions in biological or chemical systems. researchgate.net

The table below summarizes the findings on the relative stability of the principal isomers of diaminoguanidine.

| Isomer | Relative Stability |

| DAG1 | Most Stable |

| DAG2 | Less Stable than DAG1 |

| DAG3 | Less Stable than DAG1 |

| Data derived from computational potential energy surface analysis. |

Quantum Chemical Analysis of Reactivity and Reaction Mechanisms

Quantum chemical calculations have emerged as a powerful tool for elucidating the intricate details of chemical reactivity and reaction mechanisms at the molecular level. For N',N'-diaminoguanidine and its derivatives, these computational methods provide insights that are often inaccessible through experimental means alone. By modeling the electronic structure and potential energy surfaces, researchers can predict reaction pathways, characterize transition states, and understand the fundamental principles governing the compound's chemical behavior.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the mechanistic pathways of reactions involving guanidine cores. While specific studies on N',N'-diaminoguanidine are limited, extensive research on the closely related aminoguanidine provides a robust model for its reactivity in condensation and cyclization reactions.

The reaction between aminoguanidine and dicarbonyl compounds like methylglyoxal, for instance, has been shown through DFT calculations to proceed via a multi-step mechanism. nih.gov This process serves as an excellent analogue for the reactions of N',N'-diaminoguanidine. The typical pathway involves:

Condensation: The initial step is a nucleophilic attack from a hydrazine (B178648) nitrogen of the guanidine derivative onto a carbonyl carbon of the reaction partner. This leads to the formation of a tetrahedral intermediate or adduct. nih.gov

Cyclization: An intramolecular nucleophilic attack occurs, where a nitrogen atom from the guanidine core attacks another electrophilic center in the molecule, leading to ring closure. This step is crucial for the formation of heterocyclic products like 1,2,4-triazines. nih.gov

Final Dehydration/Aromatization: A final dehydration step often follows, leading to the formation of a stable, aromatic heterocyclic ring system.

DFT calculations allow for the complete characterization of this reaction profile, including the structures of all intermediates and, crucially, the high-energy transition states that connect them. By calculating the free-energy profiles, researchers can identify the most energetically favorable pathway and pinpoint the rate-limiting steps.

Furthermore, computational studies on 1,3-dipolar cycloadditions involving the basic guanidine structure have detailed the formation of tetrazole derivatives. rsc.org These calculations model the formation of different regioisomers and their subsequent rearrangements, revealing that uncatalyzed reactions may require drastic conditions due to high energy barriers (over 50 kcal/mol), while identifying pathways that could be more favorable under milder conditions. rsc.org Such analyses are vital for designing synthetic routes to novel heterocyclic compounds derived from N',N'-diaminoguanidine.

Table 1: Generalized Mechanistic Steps for Condensation-Cyclization of Guanidine Derivatives based on DFT Studies This interactive table outlines the typical reaction stages elucidated through computational analysis.

| Step | Description | Key Computational Insights |

|---|---|---|

| 1 | Nucleophilic Attack & Adduct Formation | Geometry optimization of the tetrahedral intermediate. |

| 2 | First Dehydration | Identification of the transition state for water elimination; Calculation of activation energy (often the rate-determining step). |

| 3 | Intramolecular Cyclization | Modeling the ring-closure transition state; Determining the regioselectivity of the cyclization. |

| 4 | Second Dehydration / Aromatization | Calculation of the final product's stability and the energy profile of the aromatization step. |

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, providing a direct link between structure and spectral features. The primary method for this is DFT, often using functionals like B3LYP with extensive basis sets (e.g., 6-311++G(d,p)), which can accurately compute the vibrational frequencies that correspond to infrared (IR) and Raman spectra. nih.govnih.gov

The computational process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a true energy minimum. ias.ac.in The output of this calculation provides a wealth of information:

Vibrational Frequencies: The wavenumbers (in cm⁻¹) for all fundamental vibrational modes of the molecule.

IR Intensities: The predicted intensity of each vibrational mode in the IR spectrum, which relates to the change in the molecule's dipole moment during the vibration.

Raman Activities: The predicted intensity of each mode in the Raman spectrum, related to the change in the molecule's polarizability. nih.gov

These calculated spectra can be compared directly with experimental data, aiding in the definitive assignment of complex spectral bands. A detailed assignment is often achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. ias.ac.in For N',N'-diaminoguanidine monohydrochloride, such a study would allow for the precise assignment of key vibrational modes, including N-H stretching, C=N stretching, NH₂ scissoring and rocking, and N-N stretching vibrations.

While no specific computational studies presenting the full vibrational spectrum of N',N'-diaminoguanidine were identified, the established methodologies allow for a clear prediction of the type of data that would be generated. More advanced techniques, such as Ab Initio Molecular Dynamics (AIMD), can further refine these predictions by accounting for anharmonicity and environmental effects like solvation. rsc.orgosti.gov

Table 2: Illustrative Output of a DFT Vibrational Frequency Calculation This table is a representative example of the data generated from a DFT frequency calculation for a molecule like N',N'-diaminoguanidine, demonstrating how vibrational modes are assigned. It is not based on actual calculated data for the title compound.

| Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment (PED) |

|---|---|---|---|---|

| ν1 | 3450 | High | Moderate | Asymmetric N-H stretch (NH₂ group) |

| ν2 | 3350 | High | Moderate | Symmetric N-H stretch (NH₂ group) |

| ν3 | 1660 | Very High | Low | C=N stretch |

| ν4 | 1620 | Moderate | High | NH₂ scissoring |

| ν5 | 1150 | Moderate | Low | C-N stretch |

| ν6 | 1050 | Low | High | N-N stretch |

| ν7 | 780 | High | Low | NH₂ wagging |

One of the most significant applications of quantum chemical analysis is in establishing clear relationships between a molecule's structure and its reactivity or physical properties. Through methods like DFT and ab initio molecular orbital theory, fundamental electronic properties can be calculated and correlated with observable chemical behavior.

A key study on diaminoguanidine employed these methods to investigate its electronic structure and stability. osti.gov The analysis of different positional isomers revealed that 1,3-diaminoguanidine (the N,N' isomer) is the most stable. osti.gov Natural Population Analysis (NPA), a method for calculating atomic charges and analyzing electron distribution, was used to understand electron delocalization within the molecule. This delocalization is crucial to the high basicity of guanidines. The study also calculated the absolute proton affinity, finding it to be greater than that of both guanidine and aminoguanidine, a property attributed to extra stability from intramolecular interactions in the protonated form. osti.gov

Structure-property relationships are often explored by calculating a set of molecular descriptors and correlating them with experimental data. Key descriptors derived from quantum chemistry include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. arxiv.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting how the molecule will interact with other reagents.

Atomic Charges: Calculated using methods like NPA, these charges indicate the electron density at each atom, which is fundamental to understanding reactivity in polar reactions.

For derivatives of guanidine, computational models have been successfully used to develop Quantitative Structure-Activity Relationships (QSAR). In these studies, various calculated structural and physicochemical descriptors are correlated with a specific biological activity, such as receptor binding affinity. Such models provide a predictive framework for designing new derivatives with enhanced properties, demonstrating a direct and powerful link between computationally derived structural features and experimentally observed function.

Advanced Spectroscopic and Structural Elucidation of N ,n Diaminoguanidine Monohydrochloride Derivatives

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for confirming the identity, purity, and structural features of novel N',N'-diaminoguanidine derivatives. The synergistic use of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (Infrared and Raman) allows for an unambiguous elucidation of their molecular structure.

NMR spectroscopy is a cornerstone technique for the structural analysis of diaminoguanidine (B1197381) derivatives in solution. By observing the magnetic behavior of atomic nuclei, typically ¹H, ¹³C, and ¹⁵N, researchers can map out the molecular framework and deduce tautomeric equilibria and protonation sites.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number and electronic environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. For derivatives of N',N'-diaminoguanidine, these spectra are crucial for confirming the successful incorporation of substituents. For example, in Schiff base derivatives formed from aminoguanidines, the appearance of characteristic signals for imine protons (-CH=N-) and aromatic or aliphatic carbons provides direct evidence of the condensation reaction.

¹⁵N NMR: Due to the high nitrogen content of diaminoguanidine derivatives, ¹⁵N NMR spectroscopy is an exceptionally powerful, albeit less common, tool. It offers direct insight into the electronic structure of the nitrogen atoms within the guanidinium (B1211019) core and the amino substituents. Studies on analogous N-hydroxy-N'-aminoguanidine derivatives have demonstrated the utility of ¹⁵N NMR in determining tautomeric equilibria, pKa values, and the specific sites of protonation. nih.gov The chemical shifts of the different nitrogen nuclei are highly sensitive to their chemical environment, allowing for the differentiation between imino (=N-), amino (-NH₂), and hydrazinic (-NH-) nitrogens. For instance, the ¹⁵N NMR spectrum of N'-cyano-N-phenylguanidine showed distinct signals for the cyano (-184.6 ppm), -NH- (-277.5 ppm), =N- (-282.9 ppm), and -NH₂ (-298.6 ppm) nitrogens, unequivocally establishing the dominant tautomeric form.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Obtained |

| ¹H | 0.5 - 10.0 | Number of protons, chemical environment, neighboring protons (coupling) |

| ¹³C | 10 - 200 | Carbon skeleton, functional groups, hybridization |

| ¹⁵N | -400 - 1100 | Tautomeric forms, protonation sites, electronic structure of N atoms |

| This table presents general NMR data for guanidine-containing compounds. |

HRMS is a critical tool for the precise determination of the elemental composition of N',N'-diaminoguanidine derivatives. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula.

This technique is invaluable for confirming the successful synthesis of a target molecule and for differentiating between compounds with the same nominal mass but different elemental compositions. For instance, in a study involving the metabolism of diaminoguanidine (DAG), HRMS was used to identify metabolic products. The mass ion at an m/z of 60.2 was consistent with the loss of a hydrazine (B178648) moiety from the parent molecule. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments, coupled with HRMS, can elucidate the fragmentation pathways of these molecules. nih.gov By inducing fragmentation of a selected precursor ion and analyzing the masses of the resulting product ions, it is possible to deduce the connectivity of the molecule and confirm the structure of different substructural motifs. researchgate.net

| Ion | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Elemental Formula |

| [C₂H₉N₅ + H]⁺ | 90.0936 | 90.0934 | C₂H₁₀N₅ |

| [C₇H₉N₅O + H]⁺ | 180.0885 | 180.0882 | C₇H₁₀N₅O |

| This table shows hypothetical HRMS data for representative diaminoguanidine derivatives. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These techniques are based on the principle that chemical bonds vibrate at specific, characteristic frequencies.

For N',N'-diaminoguanidine monohydrochloride and its derivatives, FTIR and Raman spectra are particularly useful for identifying key functional groups:

N-H Stretching: The amino (-NH₂) and imino (=NH) groups exhibit characteristic stretching vibrations typically in the range of 3200-3500 cm⁻¹. The presence and shape of these bands can indicate the extent of hydrogen bonding.

C=N Stretching: The guanidinium carbon-nitrogen double bond (C=N) gives rise to a strong absorption band, usually found in the 1600-1680 cm⁻¹ region.

N-H Bending: The bending vibrations (scissoring) of the amino groups are typically observed around 1550-1650 cm⁻¹.

The combination of FTIR and Raman spectroscopy is powerful because vibrational modes that are weak or inactive in one technique may be strong in the other, providing a more complete vibrational profile of the molecule. mdpi.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch | 3200 - 3500 | FTIR, Raman |

| C=N Stretch | 1600 - 1680 | FTIR, Raman |

| N-H Bend | 1550 - 1650 | FTIR |

| C-N Stretch | 1100 - 1300 | FTIR |

| This table presents characteristic vibrational frequencies for guanidine-related functional groups. |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering an unambiguous confirmation of molecular structure and stereochemistry.

For derivatives of N',N'-diaminoguanidine, X-ray crystallography reveals the precise geometry of the guanidinium core and the conformation of its substituents. In a study of aminoguanidine (B1677879) sulphate, the dication was found to be remarkably planar, a feature attributed to strong resonance stabilization. colab.ws This planarity is a key feature that influences how these molecules pack in a crystal and interact with other molecules.

Furthermore, the diaminoguanidine scaffold can be incorporated into more complex structures, such as metal complexes and supramolecular assemblies. For example, triaminoguanidine-based ligands have been used as triangular building blocks to construct large, cage-like supramolecular metallocycles with cobalt(II) ions. chemistryviews.org X-ray diffraction is essential to confirm the formation of these intricate architectures and to detail the coordination geometry around the metal centers. In one Ni(II) complex involving an aminoguanidine-derived Schiff base, the ligand was found to coordinate to the metal in a square-planar configuration. nih.gov

| Compound | Crystal System | Space Group | Key Structural Feature |

| Aminoguanidine Sulphate | Orthorhombic | Pbca | Planar dication due to resonance |

| [Ni(C₁₅H₁₁BrN₄O₂)]·C₃H₇NO·H₂O | Triclinic | P-1 | Square-planar NiN₂O₂ coordination |

| Aminoguanidinium Malonate | Monoclinic | P2₁/n | Extensive hydrogen-bonded network |

| This table summarizes crystallographic data for aminoguanidine and its derivatives from published research. colab.wsnih.gov |

The N',N'-diaminoguanidine moiety, with its multiple -NH₂ and =NH groups, is rich in hydrogen bond donors. The hydrochloride counter-ion or other functionalities within the derivatives act as hydrogen bond acceptors. Consequently, the crystal structures of these compounds are typically dominated by extensive and intricate hydrogen bonding networks.

| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) | Type of Network Formed |

| N-H | Cl | ~2.2 - 2.5 | ~150 - 175 | 3D Network |

| N-H | O | ~1.8 - 2.2 | ~160 - 180 | Chains, Sheets |

| N-H | N | ~2.0 - 2.4 | ~155 - 175 | Dimers, Layers |

| This table provides typical parameters for hydrogen bonds observed in the crystal structures of guanidinium salts. |

Surface and Microstructural Analysis of Advanced Materials

The surface and microstructural characteristics of advanced materials derived from this compound are pivotal in determining their functional properties. Techniques such as Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) provide invaluable insights into the morphology, elemental composition, and chemical states at the material's surface.

Scanning Electron Microscopy (SEM) for Morphological Features

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at a micro and nanoscale. In the study of this compound derivatives, SEM reveals critical information about the structural changes that occur upon chemical modification.

A notable example is the analysis of diaminoguanidine-modified cellulose (B213188) (DiGu-MC), an advanced adsorbent material synthesized using this compound. SEM imaging was employed to compare the morphology of the modified cellulose fibers with the original dialdehyde (B1249045) cellulose (DAC) fibers. The analysis, conducted at various magnifications (5000X, 15000X, and 27000X), demonstrated a distinct change in the surface structure. The DiGu-MC fibers exhibited a rougher and more irregular surface appearance compared to the smoother DAC fibers. nih.gov This alteration in morphology is attributed to the chemical reaction and incorporation of the diaminoguanidine moiety onto the cellulose backbone. nih.gov

Table 1: Morphological Features of Diaminoguanidine-Modified Cellulose (DiGu-MC) vs. Dialdehyde Cellulose (DAC)

| Feature | Dialdehyde Cellulose (DAC) | Diaminoguanidine-Modified Cellulose (DiGu-MC) |

| Surface Texture | Relatively smooth | Rough and irregular |

| Overall Appearance | Uniform fibers | Irregular fiber structure |

| Magnification Levels | 5000X, 15000X, 27000X | 5000X, 15000X, 27000X |

This interactive table summarizes the comparative morphological features observed through SEM analysis.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. uoregon.edunih.gov While detailed high-resolution XPS data providing specific binding energies and oxidation states for this compound derivatives are not extensively detailed in the available literature, elemental analysis provides foundational data on the surface elemental composition.

In the case of diaminoguanidine-modified cellulose (DiGu-MC), elemental analysis serves as a proxy to confirm the successful functionalization of the cellulose with diaminoguanidine units. A significant increase in the nitrogen content of the modified material is a clear indicator of this chemical change. nih.gov

Table 2: Elemental Composition of Native Cellulose vs. Diaminoguanidine-Modified Cellulose (DiGu-MC)

| Element | Native Cellulose (%) | Diaminoguanidine-Modified Cellulose (DiGu-MC) (%) |

| Carbon (C) | Present | Present |

| Hydrogen (H) | Present | Present |

| Nitrogen (N) | Absent | 24.76 |

This interactive table presents the elemental composition data, highlighting the successful incorporation of nitrogen-containing diaminoguanidine units onto the cellulose structure. The presence of a substantial nitrogen percentage in DiGu-MC is a key finding. nih.gov

The elemental analysis data strongly supports the successful incorporation of diaminoguanidine onto the cellulose structure, with the nitrogen content reaching 24.76% in the modified material. nih.gov This corresponds to an approximate concentration of 2.4336 mmol of diaminoguanidine units per gram of the modified cellulosic fibers. nih.gov This information is crucial for understanding the surface chemistry and the potential for these materials in applications such as heavy metal adsorption, where the nitrogen-containing functional groups act as active sites. nih.gov

Applications in Advanced Materials Science and Catalysis

Development of Energetic Materials

The high nitrogen content and reactive amino groups of N',N'-diaminoguanidine monohydrochloride make it a significant precursor in the synthesis of energetic materials. Its incorporation into molecular structures can lead to compounds with high heats of formation, a key characteristic of high-energy-density materials.

This compound is utilized in the synthesis of novel energetic salts with potential applications as high-energy-density materials. One notable example is the synthesis of di(aminoguanidine) 5-nitroiminotetrazolate. This compound is part of a series of energetic salts synthesized from various diprotic or monoprotic acids. The resulting salts, including the di(aminoguanidine) derivative, exhibit calculated detonation pressures and velocities that surpass those of 2,4,6-trinitrotoluene (B92697) (TNT), with some approaching the performance of triaminotrinitrobenzene (TATB). nih.gov

Another significant application is in the synthesis of 4,4′,5,5′-tetraamino-3,3′-bi-1,2,4-triazole. This is achieved through a one-step synthesis where diaminoguanidine (B1197381) monohydrochloride is reacted with oxalic acid in polyphosphoric acid. The resulting bi-triazole can then be used to form various energetic salts through simple metathesis reactions with different energetic anions. rsc.org

Table 1: Synthesis of High-Energy Density Compounds from this compound

| Target Compound | Precursors | Synthesis Method | Reference |

| di(aminoguanidine) 5-nitroiminotetrazolate | This compound, 5-nitroiminotetrazolate anion | Salt formation | nih.gov |

| 4,4′,5,5′-tetraamino-3,3′-bi-1,2,4-triazole | This compound, Oxalic acid | Reaction in polyphosphoric acid | rsc.org |

A critical aspect of developing new energetic materials is ensuring their thermal stability and reducing their sensitivity to external stimuli like impact and friction. Research into energetic salts derived from this compound addresses these crucial safety and performance characteristics.

Energetic salts synthesized with anions such as 4,6-bis(nitroimino)-1,3,5-triazinan-2-one (DNAM), 3,5-dinitro-1,2,4-cyclopentanetrione (DDCP), 3-nitroiminotriazolate, and 5-nitroiminotetrazolate have been shown to be thermally stable to over 200°C as measured by thermogravimetric analysis. nih.gov

In the case of energetic salts derived from 4,4′,5,5′-tetraamino-3,3′-bi-1,2,4-triazole, the resulting compounds exhibit notable thermal stability. For instance, the dinitramide salt demonstrates a high decomposition temperature of 200°C. rsc.org The nitrotetrazolate salt decomposes at 225°C, which is a higher thermal stability compared to other non-metal nitrotetrazolate salts. rsc.org The thermal stability of these compounds is often superior to that of the widely used explosive RDX, which has a decomposition temperature of 204°C. rsc.org

The sensitivity of these materials has also been evaluated. For example, the dinitramide salt of 4,4′,5,5′-tetraamino-3,3′-bi-1,2,4-triazole has a BAM impact sensitivity of 5 J and a friction sensitivity of 360 N. rsc.org

Table 2: Thermal Stability and Sensitivity of Energetic Salts Derived from a Diaminoguanidine Precursor

| Energetic Salt Anion | Decomposition Temperature (°C) | BAM Impact Sensitivity (J) | BAM Friction Sensitivity (N) | Reference |

| 5-nitroiminotetrazolate | >200 | Not specified | Not specified | nih.gov |

| Dinitramide | 200 | 5 | 360 | rsc.org |

| Nitrotetrazolate | 225 | Not specified | Not specified | rsc.org |

| Picrate | 290 | Not specified | Not specified | rsc.org |

| 3,5-Dinitrosalicylate | 275 | Not specified | Not specified | rsc.org |

Adsorbent and Separation Technologies

The nitrogen-rich structure of this compound makes it an excellent candidate for the development of materials used in environmental remediation, particularly for the removal of heavy metal ions from aqueous solutions.

N',N'-Diaminoguanidine has been successfully used to functionalize polymeric nanofibers for the extraction of heavy metal ions from water. A novel adsorbent, diaminoguanidine-modified cellulose (B213188) (DiGu.MC), was synthesized by first oxidizing cellulose powder to create dialdehyde (B1249045) cellulose (DAC). The DAC was then reacted with diaminoguanidine, forming an imine linkage and effectively grafting the diaminoguanidine onto the cellulose backbone. nih.gov

This modification introduces a high density of nitrogen functional groups onto the cellulose surface, which act as active sites for the chelation of metal ions. The resulting material serves as an efficient adsorbent for environmental remediation. nih.gov

The diaminoguanidine moiety, with its abundant nitrogen donor atoms, acts as a powerful multidentate chelating agent for heavy metal ions. nih.gov In the case of diaminoguanidine-modified cellulose (DiGu.MC), the mechanism of heavy metal removal is based on the chelation between the metal ions and the nitrogen atoms of the grafted diaminoguanidine. nih.gov

This functionalized material has demonstrated high adsorption capacities for various toxic heavy metals. Under optimal conditions, the adsorption capacities of DiGu.MC for Cu²⁺, Hg²⁺, Pb²⁺, and Cd²⁺ were found to be 66, 55, 70, and 41 mg g⁻¹, respectively. nih.govnih.gov This indicates its potential as a cost-effective and efficient chelating agent for the selective removal of these pollutants from contaminated water sources. nih.gov

Table 3: Adsorption Capacities of Diaminoguanidine-Modified Cellulose for Various Metal Ions

| Metal Ion | Adsorption Capacity (mg g⁻¹) | Reference |

| Copper (Cu²⁺) | 66 | nih.govnih.gov |

| Mercury (Hg²⁺) | 55 | nih.govnih.gov |

| Lead (Pb²⁺) | 70 | nih.govnih.gov |

| Cadmium (Cd²⁺) | 41 | nih.govnih.gov |

To understand the efficiency and mechanism of metal ion removal by diaminoguanidine-functionalized materials, adsorption kinetics and isotherm models have been studied. The adsorption of heavy metals by diaminoguanidine-modified cellulose (DiGu.MC) has been shown to be in good agreement with the Langmuir isotherm model. nih.govnih.gov This suggests that a monolayer of metal ions forms on the surface of the adsorbent. nih.gov

The kinetics of the adsorption process are well-described by the pseudo-second-order kinetic model. nih.govnih.gov This indicates that the rate-limiting step is chemical adsorption, involving the chelation of metal ions by the nitrogen functional groups of the diaminoguanidine moieties on the adsorbent. nih.gov Thermodynamic studies have further confirmed that the adsorption of heavy metals by DiGu.MC is a spontaneous and exothermic process. nih.govnih.gov

Catalytic Systems and Transformations

This compound serves as a versatile precursor for ligands used in the development of advanced catalytic systems. Its derivatives are instrumental in the synthesis of metal complexes that exhibit significant efficacy in various organic transformations, particularly in reactions involving oxygen atom transfer.

Synthesis of Metal Complexes for Catalytic Applications

The synthesis of catalytically active metal complexes often involves the reaction of this compound derivatives with metal precursors. A notable example involves ligands derived from 1,3-diaminoguanidine (a related isomer) and salicylaldehyde (B1680747) or 5-bromosalicylaldehyde. These ligands, H4sal-dag (I) and H4Brsal-dag (II), react with one or two molar equivalents of a vanadium precursor to form distinct mononuclear or binuclear complexes. acs.org

The coordination chemistry of aminoguanidines, including N-aminoguanidine, demonstrates their ability to act as ligands for various transition metals such as platinum(II) and palladium(II). researchgate.net Guanidines, in general, are recognized as excellent N-donor ligands due to their capacity to delocalize a positive charge, leading to strongly basic and highly nucleophilic compounds with a pronounced ability to coordinate with metal ions. semanticscholar.org This property is crucial for the formation of stable and active homogeneous catalysts when combined with transition metals. semanticscholar.org The electronic and steric properties of these metal complexes, which dictate their catalytic activity, can be fine-tuned by introducing different substituents on the guanidine (B92328) framework. semanticscholar.org

In a specific synthetic pathway, ligands derived from 1,3-diaminoguanidine react with the vanadium precursor [VIVO(acac)2] to yield mononuclear and binuclear oxidovanadium(IV/V) complexes. acs.org The resulting complexes are characterized to confirm their structure and potential for catalytic applications.

| Complex Type | Ligand Used | Metal Precursor | Resulting Complex |

|---|---|---|---|

| Mononuclear | H4sal-dag (I) | [VIVO(acac)2] | Mononuclear [VIVO] Complex |

| Binuclear | H4sal-dag (I) | [VIVO(acac)2] | Binuclear [VVO2] Complex |

| Mononuclear | H4Brsal-dag (II) | [VIVO(acac)2] | Mononuclear [VIVO] Complex |

| Binuclear | H4Brsal-dag (II) | [VIVO(acac)2] | Binuclear [VVO2] Complex |

Evaluation of Catalytic Efficacy in Specific Organic Reactions (e.g., Oxygen Atom Transfer)

The catalytic performance of metal complexes derived from diaminoguanidine is evaluated in specific organic reactions, with oxygen atom transfer (OAT) being a key area of investigation. acs.org High-valent metal-oxo intermediates are known to facilitate OAT reactions in both biological and synthetic contexts. nih.govrsc.org

The mononuclear and binuclear oxidovanadium(IV/V) complexes derived from 1,3-diaminoguanidine have been studied for their catalytic activity in the oxidation of benzoin (B196080) to benzil. acs.org This transformation is achieved through an OAT reaction utilizing dimethyl sulfoxide (B87167) (DMSO) as the oxygen source, under both aerobic and inert conditions. acs.org The role of the active catalytic intermediate in this OAT reaction has also been a subject of investigation. acs.org

The efficacy of these vanadium complexes as catalysts for the oxidation of benzoin highlights their potential in facilitating OAT reactions. acs.org While the oxidation of α-hydroxycarbonyl compounds like benzoin by oxidovanadium(IV/V) based compounds has limited literature, the successful application of these diaminoguanidine-derived complexes represents a significant advancement. acs.org The reaction involves the transfer of an oxygen atom from DMSO to benzoin, converting it to benzil. acs.org

| Catalyst | Substrate | Oxidant | Product | Reaction Type |

|---|---|---|---|---|

| Mononuclear/Binuclear [VIVO]/[VVO2] Complexes | Benzoin | Dimethyl Sulfoxide (DMSO) | Benzil | Oxygen Atom Transfer (OAT) |

The broader field of OAT reactions is of considerable interest, with studies exploring the mechanisms of various metal complexes. nova.edursc.org For instance, the kinetics of OAT reactions involving oxo-bridged Mo(V) complexes have been investigated, providing insights into the reaction mechanisms. nova.edu Similarly, the mechanistic details of OAT reactions by mononuclear manganese(IV)-oxo adducts have been explored, revealing pathways that can be influenced by factors such as the metal's reduction potential. nih.govrsc.org

Compound Index

| Compound Name |

|---|

| This compound |

| 1,3-Diaminoguanidine |

| Salicylaldehyde |

| 5-bromosalicylaldehyde |

| Vanadium |

| Platinum(II) |

| Palladium(II) |

| N-aminoguanidine |

| Benzoin |

| Benzil |

| Dimethyl sulfoxide (DMSO) |

| Molybdenum(V) |

| Manganese(IV) |

Future Research Directions and Interdisciplinary Prospects

Novel Synthetic Methodologies and Green Chemistry Paradigms

The future synthesis of N',N'-diaminoguanidine monohydrochloride is increasingly guided by the principles of green chemistry, which prioritize environmental sustainability, process efficiency, and waste reduction. nih.govsamipubco.com Research is moving away from traditional methods that may involve hazardous reagents or produce significant waste streams, towards more benign and atom-economical routes. thepharmajournal.com

Novel synthetic strategies focus on utilizing greener solvents, particularly water, to minimize the environmental impact of organic solvents. google.comgoogle.com For instance, patented methods describe the synthesis using raw materials like sodium thiocyanate (B1210189) and hydrazine (B178648) hydrochloride or guanidine (B92328) hydrochloride and hydrazine hydrate (B1144303), with water as the solvent, which can significantly lower production costs. google.comgoogle.com These processes also emphasize the conversion of by-products into valuable materials; for example, methyl mercaptan can be absorbed to create sodium methyl mercaptide, a useful intermediate for pesticides and dyes, while ammonia (B1221849) can be captured to produce ammonium (B1175870) salt fertilizers. google.comgoogle.com

Future research will likely explore catalytic methods, continuous flow processes, and microwave-assisted synthesis to enhance reaction rates, improve yields, and reduce energy consumption. samipubco.commdpi.com The integration of biocatalysis could offer highly selective and efficient synthetic pathways under mild conditions. samipubco.com The overarching goal is to develop a life-cycle approach to the synthesis of this compound, minimizing hazards and maximizing resource efficiency from raw materials to the final product. nih.gov

| Parameter | Traditional Synthesis (Exemplified) | Green Chemistry Approach |

|---|---|---|

| Raw Materials | Cyanogen (B1215507) chloride, hydrazine. | Guanidine hydrochloride, hydrazine hydrate; Sodium thiocyanate, hydrazine hydrochloride. google.comgoogle.com |

| Solvent | Often involves organic solvents. | Water, aiming to reduce or eliminate organic solvent use. nih.govgoogle.comgoogle.com |

| By-products | May require disposal, contributing to waste. | Converted into valuable products (e.g., fertilizers, chemical intermediates). google.comgoogle.com |

| Process Conditions | Standard batch processing. | Focus on mild conditions, potential for continuous flow, and microwave-assisted reactions. google.commdpi.com |

| Key Advantages | Established procedures. | Reduced cost, high yield, high purity, and environmental friendliness. google.comgoogle.com |

Exploration of N',N'-Diaminoguanidine in Bioinorganic Chemistry

The field of bioinorganic chemistry investigates the role of metals in biological systems, an area where N',N'-diaminoguanidine and its derivatives show significant promise. preprints.orgnumberanalytics.com The compound's nitrogen-rich structure makes it an excellent ligand for coordinating with a variety of metal ions. ontosight.airesearchgate.net This has spurred research into the synthesis and characterization of novel metal complexes with potential applications in catalysis and medicine. acs.orgnih.gov

A key area of exploration is the use of diaminoguanidine-derived ligands to model the active sites of metalloenzymes. acs.org For example, ligands derived from the condensation of N,N'-diaminoguanidine hydrochloride with aldehydes have been used to create vanadium complexes. acs.org These complexes are being studied for their catalytic activity, such as the oxidation of α-hydroxycarbonyl compounds, which is relevant to biological processes and industrial synthesis. acs.org The coordination chemistry of vanadium is particularly inspired by its role in biological systems, such as in haloperoxidase enzymes. acs.org

Furthermore, diaminoguanidine itself has been identified as a metabolism-based inactivator of nitric oxide synthase (NOS), a critical enzyme in physiological signaling. nih.gov Studies have shown that during its metabolism by neuronal NOS, diaminoguanidine leads to the alteration of the enzyme's heme prosthetic group, forming an adduct. nih.gov This interaction highlights the potential for designing diaminoguanidine-based molecules that can modulate the activity of specific metalloenzymes, opening avenues for therapeutic development. nih.gov

| Complex | Ligand Source | Metal Precursor | Potential Application/Research Focus |

|---|---|---|---|

| [VIVO(H2sal-dag)(H2O)] | 1,3-Diaminoguanidine and salicylaldehyde (B1680747) | [VIVO(acac)2] | Catalytic oxidation of benzoin (B196080) to benzil. acs.org |

| [VIVO(H2Brsal-dag)(H2O)] | 1,3-Diaminoguanidine and 5-bromosalicylaldehyde | [VIVO(acac)2] | Catalytic oxidation, functional model for vanadium-dependent enzymes. acs.org |

| [Cs(H2O){VVO2(H2Brsal-dag)}]2 | 1,3-Diaminoguanidine and 5-bromosalicylaldehyde | [VIVO(acac)2] with Cs2CO3 | Structural model in bioinorganic vanadium chemistry. acs.org |

Computational Design of Next-Generation Diaminoguanidine-Based Materials

Computational chemistry provides powerful tools for designing and predicting the properties of new materials, accelerating discovery while reducing experimental costs. nih.govbohrium.com Theoretical studies, particularly using Density Functional Theory (DFT), are crucial for understanding the fundamental electronic structure and reactivity of N',N'-diaminoguanidine, paving the way for the rational design of advanced materials. researchgate.net

Computational studies have been employed to investigate the potential energy surfaces of different positional isomers of diaminoguanidine, identifying the most stable structures. researchgate.net Such analyses are foundational for designing derivatives with tailored properties. DFT can be used to calculate key electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which determine chemical reactivity and stability. nih.gov

Future research will leverage these computational approaches for the in silico design of next-generation materials for specific applications. For example, in the field of energetic materials, computational screening can predict the performance (e.g., density, heat of formation, detonation velocity) of novel salts derived from this compound. chemicalbook.com For pharmaceutical applications, molecular docking and structure-activity relationship (SAR) studies can be used to design diaminoguanidine derivatives that bind selectively to therapeutic targets, such as enzymes or receptors. nih.govscirp.org By predicting the binding modes and affinities of these novel compounds, computational design can guide synthetic efforts toward the most promising candidates. nih.gov

| Computational Method | Investigated Property/Application | Significance |

|---|---|---|

| Ab initio MO / Density Functional Theory (DFT) | Electronic structure, positional isomer stability, proton affinity. researchgate.net | Provides fundamental understanding of molecular stability and reactivity. researchgate.net |

| Natural Population Analysis (NPA) | Primary and secondary electron delocalization. researchgate.net | Explains the unique stability and basicity of the guanidine core. researchgate.net |

| Molecular Docking (Future Prospect) | Binding interactions with biological targets (e.g., enzymes). nih.gov | Guides the design of new therapeutic agents. nih.govscirp.org |

| Quantum Chemical Calculations (Future Prospect) | Prediction of energetic properties (e.g., heat of formation, density). | Aids in the design of novel high-energy-density materials. uni-muenchen.de |

Integration with Nanotechnology and Advanced Manufacturing Processes

The unique chemical properties of N',N'-diaminoguanidine make it an attractive building block for integration into nanotechnology and advanced manufacturing. Its ability to act as a ligand and its reactive amino groups allow it to be grafted onto surfaces or incorporated into polymer backbones, creating functional materials with novel properties. ontosight.ai

A significant application lies in the development of advanced adsorbents for environmental remediation. Researchers have successfully synthesized a novel diaminoguanidine-modified cellulose (B213188) (DiGu.MC) by chemically bonding diaminoguanidine to a cellulose backbone. nih.gov This functionalized biomaterial exhibits a high capacity for adsorbing toxic heavy metal ions such as copper(II), mercury(II), lead(II), and cadmium(II) from aqueous solutions. nih.gov The adsorption mechanism is based on chelation between the metal ions and the abundant nitrogen donor atoms of the diaminoguanidine units. nih.gov This work demonstrates a viable strategy for creating low-cost, efficient, and renewable materials for water purification.

Looking forward, the integration of diaminoguanidine into advanced manufacturing processes like flow chemistry is a promising avenue. samipubco.com Its derivatives could be used as monomers or cross-linking agents in the synthesis of specialized polymers and hydrogels. In nanotechnology, diaminoguanidine could be used to functionalize the surfaces of nanoparticles, imparting specific chemical reactivity or enabling them to bind to biological targets for applications in diagnostics and drug delivery. ontosight.ai

| Metal Ion | Adsorption Capacity (mg/g) | Key Finding |

|---|---|---|

| Copper(II) (Cu²⁺) | 66 | The adsorbent demonstrates high efficiency for heavy metal removal via chelation with nitrogen donors. nih.gov |

| Mercury(II) (Hg²⁺) | 55 | |

| Lead(II) (Pb²⁺) | 70 | |

| Cadmium(II) (Cd²⁺) | 41 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.